molecular formula C15H17BrN6O2S B2979764 8-bromo-7-(3-((4,6-dimethylpyrimidin-2-yl)thio)propyl)-3-methyl-1H-purine-2,6(3H,7H)-dione CAS No. 879467-70-6

8-bromo-7-(3-((4,6-dimethylpyrimidin-2-yl)thio)propyl)-3-methyl-1H-purine-2,6(3H,7H)-dione

Cat. No.: B2979764
CAS No.: 879467-70-6
M. Wt: 425.31
InChI Key: DXACGIXAFLHFBV-UHFFFAOYSA-N
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Description

8-bromo-7-(3-((4,6-dimethylpyrimidin-2-yl)thio)propyl)-3-methyl-1H-purine-2,6(3H,7H)-dione is a complex organic compound that belongs to the class of purine derivatives. This compound is characterized by the presence of a bromine atom at the 8th position, a 4,6-dimethylpyrimidin-2-ylthio group at the 7th position, and a methyl group at the 3rd position of the purine ring. The compound’s unique structure makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-bromo-7-(3-((4,6-dimethylpyrimidin-2-yl)thio)propyl)-3-methyl-1H-purine-2,6(3H,7H)-dione typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Thioether Formation: The 4,6-dimethylpyrimidin-2-ylthio group can be introduced through a nucleophilic substitution reaction. This involves reacting the brominated purine with 4,6-dimethylpyrimidine-2-thiol in the presence of a base such as potassium carbonate (K2CO3) in a polar aprotic solvent like dimethylformamide (DMF).

    Alkylation: The propyl group can be introduced through an alkylation reaction using a suitable alkylating agent such as 1-bromopropane in the presence of a base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques such as chromatography, and the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

8-bromo-7-(3-((4,6-dimethylpyrimidin-2-yl)thio)propyl)-3-methyl-1H-purine-2,6(3H,7H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield reduced derivatives.

    Substitution: The bromine atom at the 8th position can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) in acetic acid or potassium permanganate (KMnO4) in water.

    Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides in polar aprotic solvents like DMF or DMSO.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, reduction may produce alcohols or amines, and substitution may result in various substituted purine derivatives.

Scientific Research Applications

8-bromo-7-(3-((4,6-dimethylpyrimidin-2-yl)thio)propyl)-3-methyl-1H-purine-2,6(3H,7H)-dione has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs for treating various diseases.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 8-bromo-7-(3-((4,6-dimethylpyrimidin-2-yl)thio)propyl)-3-methyl-1H-purine-2,6(3H,7H)-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Inhibiting Enzymes: Binding to and inhibiting the activity of enzymes involved in critical biological processes.

    Modulating Receptors: Interacting with cellular receptors to modulate signal transduction pathways.

    Interfering with DNA/RNA: Binding to nucleic acids and affecting their function, leading to changes in gene expression and cellular activity.

Comparison with Similar Compounds

8-bromo-7-(3-((4,6-dimethylpyrimidin-2-yl)thio)propyl)-3-methyl-1H-purine-2,6(3H,7H)-dione can be compared with other similar compounds, such as:

    8-bromo-3-methyl-1H-purine-2,6(3H,7H)-dione: Lacks the 4,6-dimethylpyrimidin-2-ylthio and propyl groups, resulting in different chemical and biological properties.

    7-(3-((4,6-dimethylpyrimidin-2-yl)thio)propyl)-3-methyl-1H-purine-2,6(3H,7H)-dione: Lacks the bromine atom at the 8th position, which may affect its reactivity and biological activity.

    4,6-dimethylpyrimidin-2-ylthio derivatives: Compounds with similar thioether groups but different purine or pyrimidine cores, leading to variations in their chemical behavior and applications.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical reactivity and potential biological activities.

Properties

IUPAC Name

8-bromo-7-[3-(4,6-dimethylpyrimidin-2-yl)sulfanylpropyl]-3-methylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17BrN6O2S/c1-8-7-9(2)18-14(17-8)25-6-4-5-22-10-11(19-13(22)16)21(3)15(24)20-12(10)23/h7H,4-6H2,1-3H3,(H,20,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXACGIXAFLHFBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)SCCCN2C3=C(N=C2Br)N(C(=O)NC3=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17BrN6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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